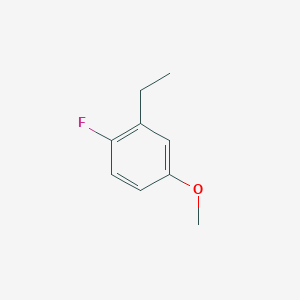
2-Ethyl-1-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-fluoro-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
2-Ethyl-1-fluoro-4-methoxybenzene features a benzene ring substituted with an ethyl group, a fluoro group, and a methoxy group. The presence of these substituents influences its reactivity and interactions in chemical processes. The fluoro group enhances electrophilicity, making it a valuable intermediate in organic synthesis.
Applications in Organic Synthesis
Intermediate in Synthesis:
- Building Block : this compound serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.
- Reactivity Studies : The compound's ability to undergo various reactions (e.g., nucleophilic substitutions) makes it an important subject for research in synthetic methodologies.
Pharmaceutical Applications
Drug Development:
- Compounds with similar structures often exhibit significant biological activity. For instance, the fluoro and methoxy groups can modulate interactions with biological targets such as enzymes or receptors, potentially leading to new therapeutic agents.
- Research has indicated that derivatives of this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into their pharmacological effects.
Agrochemical Applications
Pesticide Formulation:
- The compound can be utilized in the synthesis of herbicides and insecticides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations.
Material Science Applications
Polymer Chemistry:
- This compound can be used as a monomer or additive in polymer synthesis, contributing to the development of materials with specific physical properties such as thermal stability and chemical resistance.
Case Studies and Research Findings
Properties
CAS No. |
196519-61-6 |
|---|---|
Molecular Formula |
C9H11FO |
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
InChI Key |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)F |
Synonyms |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













